molecular formula C22H40Na2O7S B14707665 Disodium 4-stearyl sulfosuccinate CAS No. 24614-51-5

Disodium 4-stearyl sulfosuccinate

Cat. No.: B14707665
CAS No.: 24614-51-5
M. Wt: 494.6 g/mol
InChI Key: GIBLJHXLTNHSEO-UHFFFAOYSA-L
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Description

Disodium 4-stearyl sulfosuccinate is an anionic surfactant known for its mildness and versatility. It is a sodium salt of the alkyl ester of sulfosuccinic acid, characterized by its two long lipophilic chains. This compound is widely used in various industries, including cosmetics, personal care, textiles, and agriculture, due to its excellent foaming, wetting, emulsifying, and solubilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 4-stearyl sulfosuccinate is synthesized through a multi-step process involving esterification and sulfonation reactions. The synthesis begins with the reaction of maleic anhydride with stearyl alcohol to form stearyl maleate. This intermediate product is then subjected to a sulfonation reaction with sodium bisulfite to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes the use of continuous reactors and advanced purification techniques to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-stearyl sulfosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted sulfosuccinates .

Scientific Research Applications

Disodium 4-stearyl sulfosuccinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and improve reaction kinetics.

    Biology: It is employed in biological studies to investigate cell membrane interactions and protein folding.

    Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve drug solubility and bioavailability.

    Industry: It is widely used in the cosmetics and personal care industry to formulate mild cleansers, shampoos, and conditioners. .

Mechanism of Action

The mechanism of action of disodium 4-stearyl sulfosuccinate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and wetting. This surfactant effect is due to its amphiphilic nature, with the hydrophilic sulfosuccinate group interacting with water and the hydrophobic stearyl chain interacting with oils and fats. This dual interaction facilitates the emulsification and solubilization of hydrophobic substances in aqueous environments .

Comparison with Similar Compounds

Disodium 4-stearyl sulfosuccinate is often compared with other sulfosuccinate surfactants, such as:

Compared to these similar compounds, this compound stands out for its mildness and versatility, making it suitable for a wide range of applications in personal care and industrial products.

Properties

CAS No.

24614-51-5

Molecular Formula

C22H40Na2O7S

Molecular Weight

494.6 g/mol

IUPAC Name

disodium;4-octadecoxy-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C22H42O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

GIBLJHXLTNHSEO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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